Lymecycline

Catalog No.
S534151
CAS No.
992-21-2
M.F
C29H38N4O10
M. Wt
602.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lymecycline

CAS Number

992-21-2

Product Name

Lymecycline

IUPAC Name

(2S)-6-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid

Molecular Formula

C29H38N4O10

Molecular Weight

602.6 g/mol

InChI

InChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34-35,38,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16-,21-,28+,29-/m0/s1

InChI Key

PZTCVADFMACKLU-UEPZRUIBSA-N

SMILES

Array

solubility

Very soluble in water, slightly soluble in ethanol (96 per cent), practically insoluble in methylene chloride.

Synonyms

Lymecycline; Mucomycin; Tetralisal; Limeciclina

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCC[C@@H](C(=O)O)N)N(C)C)O

The exact mass of the compound Lymecycline is 602.2588 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Very soluble in water, slightly soluble in ethanol (96 per cent), practically insoluble in methylene chloride.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Direct substitution of Lymecycline with other tetracyclines like tetracycline hydrochloride or doxycycline is operationally problematic. Lymecycline's distinct molecular structure as a lysine-conjugate prodrug results in significantly different physicochemical properties, most critically, aqueous solubility. Attempting to substitute it with less soluble tetracycline salts in protocols requiring high concentrations or specific pH conditions will lead to precipitation, inaccurate dosing, and failed experiments. Furthermore, its unique active transport absorption mechanism means it delivers tetracycline systemically in a different manner than direct oral administration of the parent drug, making it non-equivalent in many *in vivo* models.

Vastly Superior Aqueous Solubility for Simplified Stock Preparation and Formulation

Lymecycline is approximately 5,000 times more soluble in water than tetracycline base. Unlike tetracycline hydrochloride, which has limited solubility that is pH-dependent, Lymecycline remains soluble across all physiological pH values. This drastically simplifies the preparation of high-concentration aqueous stock solutions for *in vitro* assays and enables the development of aqueous-based topical formulations without the need for co-solvents or complex pH adjustments.

Evidence DimensionRelative Aqueous Solubility
Target Compound Data~5000x higher than tetracycline base; Soluble at all physiological pH values
Comparator Or BaselineTetracycline Base (low solubility); Tetracycline Hydrochloride (solubility is pH-dependent)
Quantified DifferenceAn approximate 5000-fold increase in solubility over the parent compound base.
ConditionsAqueous solution, physiological pH range.

This extreme solubility difference eliminates handling issues like precipitation and allows for reliable, high-concentration dosing in aqueous systems where tetracycline HCl would fail.

Efficient Prodrug Delivery System for In Vivo Models

Lymecycline serves as an efficient delivery vehicle for tetracycline. It is absorbed via an active transport mechanism, unlike the passive diffusion of other tetracyclines. Upon oral administration, it is rapidly hydrolyzed in the gastrointestinal tract to release tetracycline, which is then absorbed as the active moiety. This prodrug strategy results in higher serum levels and improved tissue penetration compared to direct administration of older tetracyclines. A standard 408 mg dose of Lymecycline is designed to be equivalent in action to a 500 mg dose of tetracycline hydrochloride, indicating a more efficient delivery per milligram.

Evidence DimensionBioequivalence & Delivery Efficiency
Target Compound Data408 mg Lymecycline is equivalent in action to 500 mg Tetracycline HCl.
Comparator Or BaselineTetracycline Hydrochloride
Quantified DifferenceApproximately 18% more efficient delivery of the active tetracycline moiety by weight.
ConditionsOral administration in clinical and pre-clinical models.

For in vivo studies, using Lymecycline allows for lower, more consistent dosing to achieve the desired systemic tetracycline concentration, improving reproducibility and potentially reducing off-target effects.

Preparation of High-Concentration Aqueous Stocks for Cell Culture and In Vitro Assays

For research requiring the preparation of concentrated, filter-sterilized stock solutions of tetracycline (e.g., for Tet-On/Tet-Off inducible gene expression systems), Lymecycline's high water solubility prevents precipitation issues commonly encountered with tetracycline HCl, ensuring accurate and reproducible final concentrations in culture media.

Development of Aqueous-Based Topical Formulations

In dermatological or materials science research, Lymecycline is the ideal precursor for formulating aqueous gels, creams, or solutions. Its solubility across physiological pH ranges eliminates the need for potentially irritating co-solvents or extreme pH adjustments required to dissolve tetracycline HCl, simplifying the formulation process.

In Vivo Animal Studies Requiring Consistent Oral Bioavailability

When the research goal is to achieve reliable and repeatable systemic levels of tetracycline via oral gavage, Lymecycline's prodrug nature and active transport absorption provide a more consistent pharmacokinetic profile than direct administration of tetracycline, which can be affected by chelation with food components.

Purity

85% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4.4

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

9

Exact Mass

602.25879342 Da

Monoisotopic Mass

602.25879342 Da

Boiling Point

928.1±65.0

Heavy Atom Count

43

Density

1.53

Appearance

Solid powder

Melting Point

192.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7D6EM3S13P

Drug Indication

Lymecycline is used for the treatment of acne in addition to other susceptible infections; propionibacterium is often the cause of acne. Some of the infections that can be treated with lymecycline include upper respiratory tract infections, urinary tract infections, bronchitis, chlamydial infections, and rickettsial infections.

Mechanism of Action

Normally, the ribosome synthesizes proteins through the binding of aminoacyl-tRNA to the mRNA-ribosome complex. Lymecycline binds to the 30S ribosomal subunit, preventing amino-acyl tRNA from binding to the A site of the ribosome, which prevents the elongation of polypeptide chains. This results in bacteriostatic actions, treating various infections.

Absorption Distribution and Excretion

Lymecycline is 77-88% absorbed after oral administration with a relative bioavailability of 70%. The Cmax of lymecycline is 2.1 mg/L and is achieved about 3 hours after administration. The AUC is 21.9 ± 4.3 mg·h/L.
Lymecycline is 25% eliminated in the urine. Based on being a member of the tetracycline drug class, fecal elimination is likely another route of elimination.
Lymecycline is lipophilic and easily crosses the cell membrane and passively diffuses through bacterial porin channels. As a second-generation tetracycline, the concentration in the bile ranges from 10 to 25 times higher than plasma concentration. In general, the volume of distribution of tetracyclines ranges from 1.3–1.7 L/kg or 100–130 L.
Lymecycline is partially cleared by the kidneys, like other tetracyclines.

Wikipedia

Lymecycline

Biological Half Life

The half-life of lymecycline is approximately 8 hours.

Dates

Last modified: 04-14-2024
1. Kelhälä HL, Aho VTE, Fyhrquist N, Pereira PAB, Kubin ME, Paulin L, Palatsi R, Auvinen P, Tasanen K, Lauerma A. Isotretinoin and lymecycline treatments modify the skin microbiota in acne. Exp Dermatol. 2018 Jan;27(1):30-36. doi: 10.1111/exd.13397. Epub 2017 Sep 14. PMID: 28636791.

2. Gualtieri B, Tonini A, Panduri S, Chiricozzi A, Romanelli M. Acne fulminans associated with lymecycline intake: a case report. Clin Cosmet Investig Dermatol. 2018 Aug 3;11:403-405. doi: 10.2147/CCID.S158925. PMID: 30122970; PMCID: PMC6082323.

3. Bossuyt L, Bosschaert J, Richert B, Cromphaut P, Mitchell T, Al Abadie M, Henry I, Bewley A, Poyner T, Mann N, Czernielewski J. Lymecycline in the treatment of acne: an efficacious, safe and cost-effective alternative to minocycline. Eur J Dermatol. 2003 Mar-Apr;13(2):130-5. PMID: 12695127.

4. Cunliffe WJ, Meynadier J, Alirezai M, George SA, Coutts I, Roseeuw DI, Hachem JP, Briantais P, Sidou F, Soto P. Is combined oral and topical therapy better than oral therapy alone in patients with moderate to moderately severe acne vulgaris? A comparison of the efficacy and safety of lymecycline plus adapalene gel 0.1%, versus lymecycline plus gel vehicle. J Am Acad Dermatol. 2003 Sep;49(3 Suppl):S218-26. doi: 10.1067/s0190-9622(03)01153-8. PMID: 12963898.

5. Chen Y, Wu J, Yan H, Cheng Y, Wang Y, Yang Y, Deng M, Che X, Hou K, Qu X, Zou D, Liu Y, Zhang Y, Hu X. Lymecycline reverses acquired EGFR-TKI resistance in non-small-cell lung cancer by targeting GRB2. Pharmacol Res. 2020 Sep;159:105007. doi: 10.1016/j.phrs.2020.105007. Epub 2020 Jun 17. PMID: 32561477.

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